1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid
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Overview
Description
1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate is a unique chemical compound characterized by its spirocyclic structure, which includes a diaza ring fused with a heptane ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential as a bioisostere for piperazine .
Preparation Methods
The synthesis of 1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate typically involves a multi-step process. One common method starts with the highly strained azabicyclo[1.1.0]butyl intermediate. This intermediate undergoes a robust and mild flow technology-assisted two-step protocol to form the desired spirocyclic structure . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of flow chemistry techniques is particularly advantageous in industrial settings due to their scalability and efficiency.
Chemical Reactions Analysis
1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites that are typically occupied by piperazine derivatives. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate can be compared to other spirocyclic compounds, such as:
1-Oxa-2,6-Diazaspiro[3.3]heptane: This compound is also a potential bioisostere for piperazine and shares similar synthetic routes and applications.
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride:
The uniqueness of 1,6-Diazaspiro[3.3]heptan-2-one trifluoroacetate lies in its trifluoroacetate group, which can enhance its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,6-diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c8-4-1-5(7-4)2-6-3-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILHBCGDYSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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